o-Butoxyphenol
Overview
Description
o-Butoxyphenol: is an organic compound with the molecular formula C10H14O2 . It is a type of phenol where a butoxy group is attached to the ortho position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing o-Butoxyphenol involves the nucleophilic aromatic substitution of a halogenated phenol with butanol under basic conditions.
Etherification: Another method involves the etherification of phenol with butanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale etherification processes where phenol is reacted with butanol in the presence of acid catalysts. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Butoxyphenol can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of o-Butoxyphenol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by donating electrons to neutralize free radicals . In industrial applications, it functions as a precursor in polymerization reactions, where it undergoes various chemical transformations to form polymers and resins .
Comparison with Similar Compounds
4-Butoxyphenol: Similar structure but with the butoxy group at the para position.
4-Methoxyphenol: Contains a methoxy group instead of a butoxy group.
4-tert-Butylphenol: Contains a tert-butyl group instead of a butoxy group.
Uniqueness: o-Butoxyphenol is unique due to its specific substitution pattern and the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-butoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWXJFINYUXEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037347 | |
Record name | 2-Butoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39075-90-6 | |
Record name | 2-Butoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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